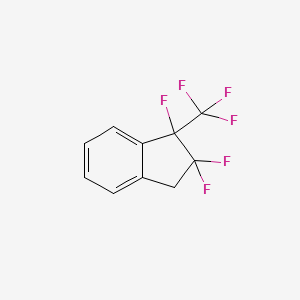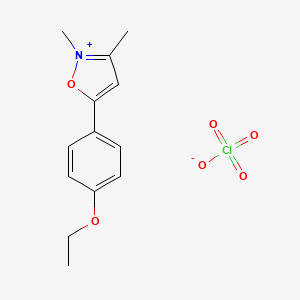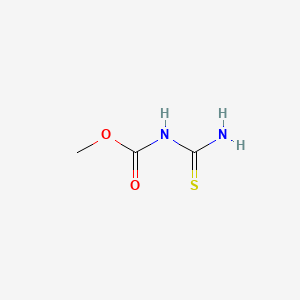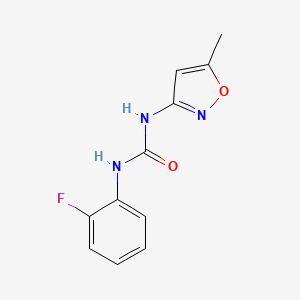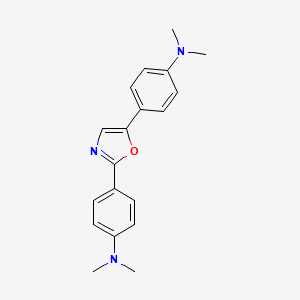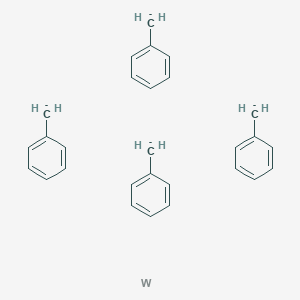
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is a chemical compound that features a morpholine ring substituted with a 1,5-dioxo-5-phenylpentyl group. Morpholine itself is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . The compound is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- typically involves the reaction of morpholine with a suitable precursor that introduces the 1,5-dioxo-5-phenylpentyl group. One common method involves the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with a phenyl-substituted pentanone under controlled conditions .
Industrial Production Methods
Industrial production of morpholine generally involves the dehydration of diethanolamine using concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be further reacted to introduce the desired substituents .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber, optical brighteners, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- involves its interaction with specific molecular targets. For instance, morpholine derivatives like amorolfine inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Diethylenimide oxide
- 1,4-Oxazinane
- Tetrahydro-1,4-oxazine
- Diethylene imidoxide
- Diethylene oximide
- Tetrahydro-p-oxazine
Uniqueness
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
56122-40-8 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-5-phenylpentane-1,5-dione |
InChI |
InChI=1S/C15H19NO3/c17-14(13-5-2-1-3-6-13)7-4-8-15(18)16-9-11-19-12-10-16/h1-3,5-6H,4,7-12H2 |
Clave InChI |
VDOJMXMOAYFIJL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


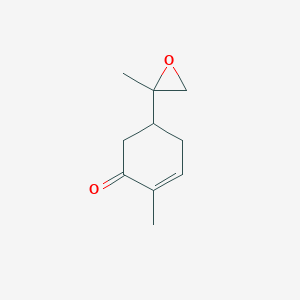
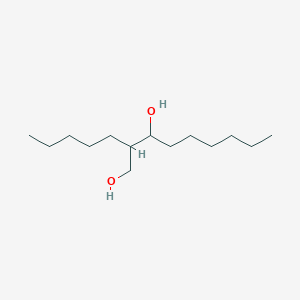
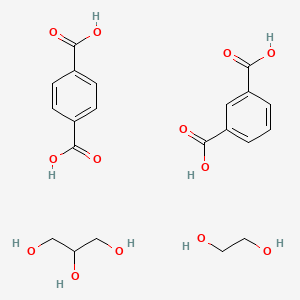
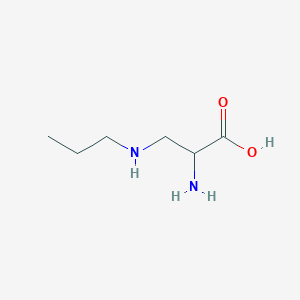
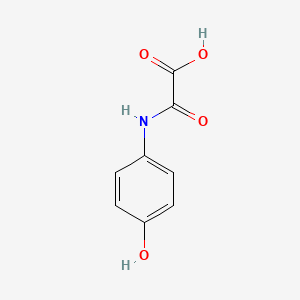
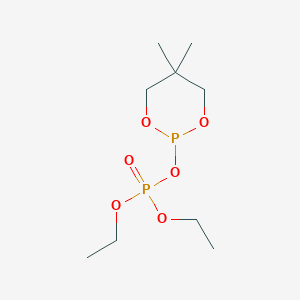
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
